molecular formula C9H6BrClN2S B13604254 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13604254
M. Wt: 289.58 g/mol
InChI Key: MAJXVTIKUADZHP-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 3-bromo-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the thiazole ring.

Scientific Research Applications

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

MAJXVTIKUADZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Cl

Origin of Product

United States

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